![molecular formula C18H16N4O B248618 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a chemical compound with potential applications in scientific research. This compound is also known as 'JW74' and has been synthesized for the first time in 2013. Since then, it has been studied for its potential use in various fields of research such as cancer treatment, inflammation, and stem cell differentiation.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of the interaction between p53 and MDM2 proteins. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, JW74 stabilizes p53 and activates its transcriptional activity. This, in turn, leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has no significant toxicity in normal cells and tissues. However, it has been shown to induce apoptosis and cell death in cancer cells. Additionally, JW74 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one in lab experiments is its specificity for p53/MDM2 interaction. This specificity makes it a valuable tool for studying the role of p53 in cancer and other diseases. However, one limitation of using JW74 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of JW74 and improve its solubility for in vivo applications.
Synthesis Methods
The synthesis of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 2,4-dihydropyrrolo[3,4-c]pyrazol-6-one with 4-methylphenyl magnesium bromide, followed by the reaction with methyl iodide and 3-pyridyl boronic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been studied for its potential use in various fields of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that JW74 can inhibit the activity of a protein called p53/MDM2, which is overexpressed in many types of cancer. This inhibition leads to the activation of p53, which is a tumor suppressor protein, and ultimately results in the death of cancer cells.
properties
Product Name |
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
|---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21) |
InChI Key |
HUOLKQUXHJEHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



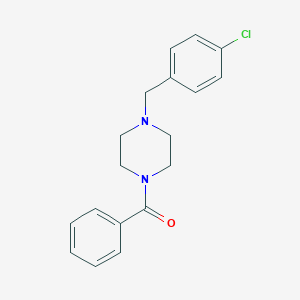
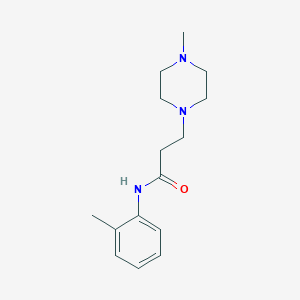


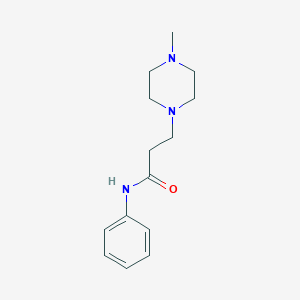

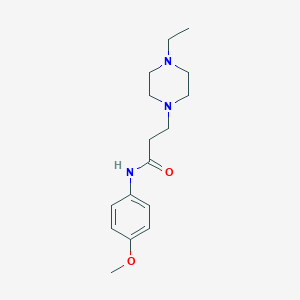
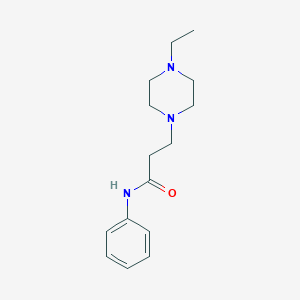
![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
